molecular formula C11H22O2S B1605333 Octyl 3-mercaptopropionate CAS No. 71849-93-9

Octyl 3-mercaptopropionate

Cat. No. B1605333
CAS RN: 71849-93-9
M. Wt: 218.36 g/mol
InChI Key: LWNSNYBMYBWJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 3-mercaptopropionate, also known as Isooctyl 3-mercaptopropionate or Isooctyl β-mercaptopropionate, is a compound used as a polymerization modifier, acting as a crosslinking agent and chain transfer agent . It is a clear, colorless liquid with a mild fruity odor .


Synthesis Analysis

The synthesis of Octyl 3-mercaptopropionate involves the esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) . This reaction is used to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .


Molecular Structure Analysis

The molecular formula of Octyl 3-mercaptopropionate is C11H22O2S . It has a molecular weight of 218.36 .


Chemical Reactions Analysis

Octyl 3-mercaptopropionate is used in the synthesis of octyl caprylate, octyl caprate, and octyl laurate . The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) is used to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .


Physical And Chemical Properties Analysis

Octyl 3-mercaptopropionate has a refractive index of 1.458 (lit.) and a density of 0.950 g/mL at 25 °C (lit.) . It has a boiling point of 109-112 °C/2 mmHg (lit.) .

Scientific Research Applications

Inhibition in Mitochondrial Metabolism

  • 3-Mercaptopropionic Acid and Mitochondrial Respiration: 3-Mercaptopropionic acid, closely related to Octyl 3-mercaptopropionate, has been identified as a potent inhibitor of fatty acid oxidation in rat heart mitochondria. It specifically inhibits respiration sustained by palmitoylcarnitine or octanoate without affecting respiration with pyruvate. This effect is a consequence of the reversible inhibition of acyl-CoA dehydrogenase by S-acyl-3-mercaptopropionyl-CoA thioesters (Sabbagh, Cuebas, & Schulz, 1985).

Antibacterial Applications

  • Antibacterial Properties: Octa(3-mercaptopropyl) POSS, a derivative of Octyl 3-mercaptopropionate, has been synthesized and modified with antibacterial agents like eugenyl methacrylate. This derivative exhibits potential as an antibacterial additive for polymeric systems (Sierke & Ellis, 2015).

Environmental Monitoring

  • Environmental Monitoring via Sensor Development: The development of novel sensors using TiO2-Au nanoparticles for the quantification of 3-mercaptopropionic acid in aquatic environments has been reported. These sensors are designed for rapid, selective, and portable detection of this compound, which is crucial in the biogeochemistry of sulfur (Montoya‐Villegas et al., 2019).

Industrial Applications

  • Use in Metalworking Fluids: Derivatives of 3-mercaptopropionic acid, such as octylthiopropionic acid, have been prepared and shown to have excellent anti-rust properties in water-soluble metalworking fluids. This suggests a potential industrial application in enhancing the longevity and efficacy of these fluids (Kawato, Kamiusuki, & Watanabe, 2006).

Nanotechnology

  • Modification of Quantum Dots: Ligand exchange with 3-mercaptopropionic acid has been used to tune the emission intensity of CdSe quantum dots. This process enhances the deep trap emission and alters the photophysical properties of the quantum dots, which is significant for applications in nanotechnology and materials science (Baker & Kamat, 2010).

Safety And Hazards

Octyl 3-mercaptopropionate is classified as a flammable liquid (Category 2), and it may cause an allergic skin reaction (Category 1). It is harmful if swallowed (Acute toxicity, Oral - Category 4). It is also very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1) .

properties

IUPAC Name

octyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNSNYBMYBWJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 3-mercaptopropionate

CAS RN

71849-93-9
Record name Octyl 3-mercaptopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71849-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 3-mercaptopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure was as described in Example 1 but in place of methyl acrylate there were employed 184 grams of octyl acrylate and first there were added 250 ml of dilute H2SO4 (4N) and the later 300 ml of dilute H2SO4. After the fractional distillation there were isolated 174.5 grams (corresponding to a yield of 80%) of 3-mercaptopropionic acid octyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl 3-mercaptopropionate
Reactant of Route 2
Reactant of Route 2
Octyl 3-mercaptopropionate
Reactant of Route 3
Reactant of Route 3
Octyl 3-mercaptopropionate
Reactant of Route 4
Reactant of Route 4
Octyl 3-mercaptopropionate
Reactant of Route 5
Reactant of Route 5
Octyl 3-mercaptopropionate
Reactant of Route 6
Reactant of Route 6
Octyl 3-mercaptopropionate

Citations

For This Compound
22
Citations
RJ Minari, JR Vega, M González‐Sierra… - Journal of applied …, 2008 - Wiley Online Library
… Iso-octyl 3-mercaptopropionate (iOMP) is commercialized as a mixture of several isomers, and Figure 1 presents one possible molecular structure. This compound is less odorous and …
Number of citations: 8 onlinelibrary.wiley.com
LI Ronco, RJ Minari, L Cian, JR Vega… - … Canadian Journal of …, 2013 - Wiley Online Library
The unseeded batch‐emulsion polymerisation of methyl methacrylate (MMA) was investigated using the chain transfer agent iso‐octyl‐3‐mercaptopropionate (iOMP), which exhibits a …
Number of citations: 4 onlinelibrary.wiley.com
B Chekal, D Damon, D LaFrance… - … Process Research & …, 2015 - ACS Publications
… : (1) Migita coupling of bromide 2 and iso-octyl 3-mercaptopropionate (17); (2) unmasking of … first Migita coupling of bromide 2 and iso-octyl 3-mercaptopropionate (17). We were able to …
Number of citations: 16 pubs.acs.org
P Kocienski - Synfacts, 2016 - thieme-connect.com
… The strategy employed cheap, odorless iso-octyl 3-mercaptopropionate (B) as a sulfur source in the initial Migita coupling (A → C). …
Number of citations: 0 www.thieme-connect.com
NK Vail, JW Barlow, JJ Beaman… - Journal of applied …, 1994 - Wiley Online Library
… Several transfer agents were studied and one, iso‐octyl‐3‐mercaptopropionate, was selected for use with emulsion polymerizations. Glass transition temperatures of the homopolymers …
Number of citations: 64 onlinelibrary.wiley.com
G Schäfer, A Merot, T Fleischer - Organic Process Research & …, 2022 - ACS Publications
… A similar thiophenolate release strategy by employing iso-octyl 3-mercaptopropionate (7) as a thiol surrogate was developed by Pfizer on a multi kg scale for the commercial …
Number of citations: 2 pubs.acs.org
S Silvano, M Proverbio, A Vignali, F Bertini, L Boggioni - Polymers, 2023 - mdpi.com
… LOPA 98 (see Table 1) was modified with methyl-3-mercaptopropionate (M3MP), isooctyl-3-mercaptopropionate (I83MP), and butyl-3-mercaptopropionate (B3MP). The polymer …
Number of citations: 1 www.mdpi.com
LI Ronco, RJ Minari, LM Gugliotta - Brazilian Journal of Chemical …, 2015 - SciELO Brasil
In miniemulsion polymerization, droplet nucleation is the key factor to ensure the production of polymer particles with a desired composition. The influence of the initiation on droplet …
Number of citations: 27 www.scielo.br
CA Córdoba, LI Ronco, MCG Passeggi Jr… - Progress in Organic …, 2019 - Elsevier
Crosslinkable latexes aim to improve the physical properties of coalesced latex films, over levels attainable with thermoplastic latexes, which lack thermal, mechanical and solvent …
Number of citations: 6 www.sciencedirect.com
T Itoh, T Mase - Organic letters, 2004 - ACS Publications
… Pyridineethane thiol hydrochloride salt 15 and iso-octyl-3-mercaptopropionate 16 were excellent reagents for this purpose. These thiol surrogates are odorless and inexpensive and …
Number of citations: 550 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.